A Technical Guide to the Physicochemical Properties of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
A Technical Guide to the Physicochemical Properties of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Introduction
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine (CAS No. 935534-47-7) is a halogenated and trifluoromethyl-substituted aminopyrimidine that has emerged as a critical building block in contemporary medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a nucleophilic amino group, a site for cross-coupling (bromine), and a metabolically robust, lipophilic trifluoromethyl group, makes it a versatile scaffold for synthesizing targeted therapeutic agents. An in-depth understanding of its physicochemical properties is paramount for researchers, as these characteristics fundamentally govern its reactivity, solubility, formulation, and pharmacokinetic behavior. This guide provides a comprehensive analysis of these properties, grounded in established analytical methodologies and their theoretical underpinnings, to empower scientists in leveraging this molecule to its full potential.
Section 1: Chemical Identity and Structure
The foundation of any chemical analysis begins with unambiguous identification. The core identity of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine is defined by its molecular structure and associated identifiers.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 935534-47-7 | [1][2][3][4] |
| Molecular Formula | C₅H₃BrF₃N₃ | [3][4][5] |
| Molecular Weight | 241.99 g/mol | [1][3][5] |
| IUPAC Name | 5-bromo-4-(trifluoromethyl)pyrimidin-2-amine | [3] |
| Common Synonyms | 2-Amino-5-bromo-4-(trifluoromethyl)pyrimidine | [3][6] |
| InChI Key | FAMGPURZLOTOKD-UHFFFAOYSA-N | [3][5] |
| SMILES | NC1=NC(=C(Br)C=N1)C(F)(F)F | [1] |
The molecule's structure is characterized by a pyrimidine ring, which is inherently electron-deficient. This ring is substituted with three key functional groups that dictate its chemical personality:
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2-Amino Group: This primary amine serves as a hydrogen bond donor and the primary basic center of the molecule, making it a crucial handle for derivatization.
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4-Trifluoromethyl (CF₃) Group: A potent electron-withdrawing group that significantly impacts the electron density of the pyrimidine ring and the basicity of the amino group. It also enhances lipophilicity and can improve metabolic stability by blocking potential sites of oxidation.
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5-Bromo (Br) Group: Another electron-withdrawing substituent that also serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions.
Section 2: Core Physicochemical Properties
The utility of a chemical scaffold is directly tied to its physical properties. These values influence everything from reaction conditions to bioavailability.
Table 2: Summary of Physicochemical Properties
| Property | Value | Comments & Scientific Rationale |
| Physical State | Solid | Crystalline solid at standard temperature and pressure, typical for small, rigid aromatic molecules. |
| Melting Point | Data not experimentally determined. | The related analog, 5-Bromo-4-(trifluoromethyl)pyridin-2-amine, has a reported melting point of 71-74°C[7]. Due to structural rigidity and potential for hydrogen bonding, a relatively high melting point is expected. |
| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., Methanol, DMSO). | The hydrophobic nature of the bromo and trifluoromethyl groups limits aqueous solubility. The amino group allows for potential salt formation in acidic media to improve solubility. The pyridine analog is noted to be soluble in methanol[7]. |
| Lipophilicity (LogP) | Data not experimentally determined. | The presence of both a halogen and a trifluoromethyl group suggests the compound is significantly lipophilic (LogP > 2). High lipophilicity is a key factor influencing membrane permeability but can also lead to solubility issues[8]. |
| Acidity/Basicity (pKa) | Data not experimentally determined. | The 2-amino group is the basic center. Its basicity is significantly reduced by the strong electron-withdrawing effects of the pyrimidine ring nitrogens, the 4-CF₃ group, and the 5-Br group. The predicted pKa for the pyridine analog is 2.44 ± 0.24, suggesting this compound is a very weak base[7][9]. |
Section 3: Spectroscopic Profile
Structural confirmation is a non-negotiable step in research. While specific spectra for this compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features.
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¹H NMR: The spectrum is expected to be simple. A singlet should appear in the aromatic region (δ 8.5-9.0 ppm) corresponding to the proton at the C6 position. A broad singlet, corresponding to the two protons of the amino group, would likely appear between δ 5.0-7.0 ppm, with its chemical shift being solvent-dependent.
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¹⁹F NMR: A sharp singlet is expected around δ -60 to -70 ppm, characteristic of a trifluoromethyl group attached to an aromatic ring. This is a crucial experiment for confirming the presence and electronic environment of the CF₃ group.
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¹³C NMR: Five distinct signals are expected for the carbon atoms of the pyrimidine ring. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. The chemical shifts will be significantly influenced by the attached substituents.
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Mass Spectrometry (MS): The mass spectrum will provide the most definitive confirmation of mass and elemental composition. A key diagnostic feature will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), two peaks of nearly equal intensity will be observed at m/z 241 and m/z 243, providing unambiguous evidence for the presence of a single bromine atom.
Section 4: Methodologies for Physicochemical Characterization
To ensure scientific rigor, properties must be determined using validated, reproducible methods. The following section details standard operating procedures and the rationale behind their selection.
General Workflow for Physicochemical Profiling
A logical, stepwise approach is essential for the efficient and comprehensive characterization of a new chemical entity. This workflow ensures that foundational data (identity, purity) is secured before investing resources in more complex property measurements.
Protocol: Determination of Kinetic Aqueous Solubility
Rationale: In early drug discovery, thermodynamic solubility is often time-consuming to measure. Kinetic solubility provides a high-throughput assessment of a compound's propensity to remain in solution under specific conditions, which is highly relevant for screening assays.[8]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Dispense 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer, resulting in a final concentration of 100 µM with 1% DMSO. Mix vigorously.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 2 hours), allowing for precipitation to occur.
-
Analysis: Quantify the amount of compound remaining in solution. This is typically done by filtering the samples and analyzing the filtrate by HPLC-UV, or by using nephelometry to directly measure turbidity caused by precipitated material.
Protocol: Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is considered the gold standard for pKa determination as it directly measures the change in pH upon addition of a titrant, providing a thermodynamic value.[10] This is crucial for predicting the ionization state of a molecule at different physiological pH values.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in a solution of methanol and water to overcome potential solubility issues.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) to protonate the basic site, followed by back-titration with a standardized base (e.g., 0.1 M KOH).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve using appropriate software that calculates the derivative of the curve.
Protocol: Determination of LogP by Shake-Flask Method
Rationale: The shake-flask method directly measures the partitioning of a compound between n-octanol and water, representing the balance between hydrophilicity and lipophilicity. It is the benchmark method against which other methods are validated.[11]
Methodology:
-
System Preparation: Pre-saturate n-octanol with water and water (or pH 7.4 buffer for LogD) with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: Dissolve a known amount of the compound in one of the phases (typically the one in which it is more soluble). Add a precise volume of the second phase.
-
Equilibration: Vigorously shake the mixture for a sufficient period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV.
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Section 5: Implications for Research and Drug Development
The physicochemical profile of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine has profound implications for its application.
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Medicinal Chemistry: The 2-amino group is a versatile nucleophile and hydrogen bond donor, critical for establishing interactions with protein targets. The 5-bromo position is a prime site for introducing diversity through Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for the exploration of the surrounding chemical space. The trifluoromethyl group often enhances binding affinity through favorable interactions and improves metabolic stability, a desirable trait for drug candidates.
-
Pharmacokinetics (ADME):
-
Absorption: The compound's predicted high lipophilicity and low basicity (meaning it is predominantly in a neutral form at physiological pH) suggest it may have good passive permeability across biological membranes like the gut wall.
-
Distribution: High lipophilicity may lead to extensive distribution into tissues and potentially high plasma protein binding.
-
Metabolism: The trifluoromethyl group is highly resistant to oxidative metabolism, which can be advantageous in preventing rapid clearance. The pyrimidine ring itself can be susceptible to metabolism, but the electron-withdrawing substituents may modulate this.
-
Excretion: The low aqueous solubility could present challenges for formulation and may necessitate the use of solubility-enhancing excipients for in vivo studies.
-
Conclusion
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine is a chemical scaffold of significant value, defined by a confluence of enabling properties. Its predicted high lipophilicity and low basicity, coupled with its versatile synthetic handles, make it an attractive starting point for drug discovery programs. However, its poor aqueous solubility is a key challenge that must be addressed through strategic molecular design and formulation. The methodologies and data presented in this guide provide the foundational knowledge required for researchers to effectively utilize this compound, anticipate challenges, and rationally design the next generation of innovative molecules.
References
-
Frontier Specialty Chemicals. 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine. [Link]
-
Sol quimica farmacéutica. 5-Bromo-4- (trifluorometil) piridin-2-amina CAS 944401-56-3. [Link]
-
Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. [Link]
-
National Institutes of Health. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. [Link]
-
MDPI. Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning. [Link]
-
Royal Society of Chemistry. Chapter 1: Physicochemical Properties. [Link]
-
ChemWhat. 5-bromo-4-(trifluoromethyl)pyrimidin-2-amine CAS#: 935534-47-7. [Link]
-
National Institutes of Health. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. [Link]
Sources
- 1. 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine | [frontierspecialtychemicals.com]
- 2. 935534-47-7|5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 3. 935534-47-7 | 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine - AiFChem [aifchem.com]
- 4. parchem.com [parchem.com]
- 5. 5-Bromo-4-trifluoromethyl-pyrimidin-2-ylamine | CymitQuimica [cymitquimica.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 2-AMINO-5-BROMO-4-TRIFLUOROMETHYLPYRIDINE CAS#: 944401-56-3 [m.chemicalbook.com]
- 8. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hspchem.com [hspchem.com]
- 10. mdpi.com [mdpi.com]
- 11. books.rsc.org [books.rsc.org]

